molecular formula C19H19N3O3 B12182356 N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12182356
M. Wt: 337.4 g/mol
InChI Key: LJLZVTXWSXIURM-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of polar solvents and specific catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of benzimidazole and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-11(2)18-21-13-8-7-12(9-14(13)22-18)20-19(23)17-10-24-15-5-3-4-6-16(15)25-17/h3-9,11,17H,10H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

LJLZVTXWSXIURM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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